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molecular formula C12H9N3OS B8364146 2-(8-Methoxyquinazolin-2-yl)thiazole

2-(8-Methoxyquinazolin-2-yl)thiazole

Cat. No. B8364146
M. Wt: 243.29 g/mol
InChI Key: ODAGSMPFSLJXQZ-UHFFFAOYSA-N
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Patent
US08759338B2

Procedure details

2-Chloro-8-methoxyquinazoline (1.0 eq), and thiazol-2-ylzinc(II) bromide (1M in THF, 3 eq) was degassed by anhydrous N2 stream for 5 min followed by the addition of Pd(dppf)Cl2-DCM (0.1 eq). The reaction mixture was stirred at 50° C. for 1 hour. Solvents were removed under reduced pressure. The crude product was purified by column (10% methanol in ethyl acetate:hexanes=1:1) to give 2-(8-methoxyquinazolin-2-yl)thiazole (20%). LC/MS (m/z): 243.9 (MH+), Rt=0.68.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][C:9]2[C:4](=[C:5]([O:12][CH3:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Br-].[S:15]1[CH:19]=[CH:18][N:17]=[C:16]1[Zn+].N#N>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:13][O:12][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[N:3]=[C:2]([C:16]1[S:15][CH:19]=[CH:18][N:17]=1)[N:11]=[CH:10]2 |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=N1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].S1C(=NC=C1)[Zn+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column (10% methanol in ethyl acetate:hexanes=1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC=C2C=NC(=NC12)C=1SC=CN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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